6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine]
CAS No.:
Cat. No.: VC19948635
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2O |
|---|---|
| Molecular Weight | 210.66 g/mol |
| IUPAC Name | 6-chlorospiro[3H-furo[3,2-c]pyridine-2,3'-pyrrolidine] |
| Standard InChI | InChI=1S/C10H11ClN2O/c11-9-3-8-7(5-13-9)4-10(14-8)1-2-12-6-10/h3,5,12H,1-2,4,6H2 |
| Standard InChI Key | ACCMHOBJQNATIT-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC12CC3=CN=C(C=C3O2)Cl |
Introduction
Chemical Architecture and Structural Characterization
The core structure of 6-chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine] consists of two heterocyclic rings: a furo[3,2-c]pyridine system and a pyrrolidine ring connected through a spiro carbon atom (Figure 1). The furopyridine component features an oxygen-containing furan ring fused to a pyridine, while the pyrrolidine introduces a saturated five-membered nitrogen ring. The chlorine atom at position 6 on the pyridine ring enhances electrophilic reactivity and influences intermolecular interactions .
Crystallographic and Spectroscopic Validation
While X-ray diffraction data for this specific compound are unavailable, analogous spiro systems demonstrate planar furopyridine rings with dihedral angles of 5–15° relative to the pyrrolidine . For example, in structurally similar spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives, single-crystal analyses confirmed spiro junction geometries with bond lengths of 1.54–1.58 Å for the shared carbon . Spectroscopic characterization of related compounds reveals distinct NMR patterns:
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¹H NMR: Protons adjacent to the spiro carbon exhibit deshielding (δ 4.8–5.2 ppm), while pyrrolidine methyl groups resonate at δ 2.3–2.7 ppm .
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¹³C NMR: The spiro carbon typically appears near δ 95–105 ppm, with carbonyl carbons in fused systems around δ 165–175 ppm .
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IR Spectroscopy: Stretching vibrations for C=O (1720–1740 cm⁻¹) and C-Cl (550–600 cm⁻¹) are diagnostic .
Electrocatalytic Synthesis and Reaction Optimization
The synthesis of spiro compounds like 6-chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine] may leverage multicomponent electrocatalytic strategies pioneered for related frameworks . Key steps involve:
Reaction Components and Conditions
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Starting Materials:
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Electrolytic Setup:
Mechanistic Pathway
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Knoevenagel Condensation: Aldehyde and enamine form a conjugated intermediate.
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Michael Addition: Nucleophilic attack by a heterocyclic component (e.g., pyrrolidine derivative).
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Electrochemical Cyclization: Halide-mediated oxidation generates reactive iodonium species, facilitating spiro ring closure .
Table 1: Optimization Parameters for Spiro Compound Synthesis
Therapeutic Applications and Molecular Docking
While direct pharmacological data for 6-chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine] are absent, molecular docking studies on related spiro compounds suggest broad therapeutic potential:
Target Identification
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Kinase Inhibition: Spiro frameworks exhibit high affinity for ATP-binding pockets in kinases (e.g., CDK4/6, EGFR) .
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Neurotransmitter Receptors: Pyrrolidine moieties may interact with dopaminergic and serotonergic receptors .
Table 2: Predicted Binding Affinities for Analogous Spiro Compounds
| Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| CDK6 | -9.2 ± 0.3 | |
| EGFR (T790M mutant) | -8.7 ± 0.4 | |
| 5-HT2A Receptor | -7.9 ± 0.2 |
Comparative Analysis with Related Spiro Systems
6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine] shares synthetic and functional parallels with:
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Spiro[furo[3,2-c]pyran-2,5′-pyrimidines]: Electrocatalytic synthesis yields (73–82%) , similar to projected yields for the target compound.
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Spiro-oxazolones: Patent literature highlights antimicrobial and anticancer activities , suggesting possible overlap in applications.
Future Research Directions
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Synthetic Scalability: Optimize electrocatalytic protocols for gram-scale production.
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In Vitro Profiling: Evaluate cytotoxicity, kinase inhibition, and CNS penetration.
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Crystallographic Studies: Resolve 3D structure to guide drug design.
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